molecular formula C15H11N3O B270698 N-(8-quinolinyl)isonicotinamide

N-(8-quinolinyl)isonicotinamide

Cat. No.: B270698
M. Wt: 249.27 g/mol
InChI Key: LPPMWVKXXNJXLN-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical context of quinoline chemistry and amide-based directing group research. The foundational work in quinoline chemistry can be traced to the systematic study of 8-aminoquinoline derivatives, which have been recognized for their biological significance since the early 20th century. The 8-aminoquinoline scaffold served as a crucial starting point for developing various antimalarial agents, including primaquine, tafenoquine, and pamaquine, establishing the importance of the 8-position substitution pattern in quinoline systems.

The specific synthesis of this compound represents a convergence of two important chemical lineages: quinoline chemistry and isonicotinamide research. Isonicotinamide, known chemically as pyridine-4-carboxamide, is the amide form of isonicotinic acid and represents an isomer of nicotinamide with the carboxamide group positioned at the 4-position of the pyridine ring. The compound exhibits notable solubility properties, being soluble in water at 191 grams per liter, and demonstrating solubility in various organic solvents including ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane.

The synthetic approach to this compound typically involves the coupling of 8-aminoquinoline with isonicotinic acid derivatives under appropriate reaction conditions. The synthesis methodology has evolved to incorporate modern coupling strategies, including the use of carbonyldiimidazole as an activating agent in dichloroethane solvent systems. This synthetic approach reflects the broader development of amide bond formation techniques and their application to heterocyclic systems.

Significance in Quinoline-Isonicotinamide Research

This compound occupies a pivotal position in quinoline-isonicotinamide research due to its unique structural characteristics and chemical reactivity patterns. The compound's significance is multifaceted, encompassing its role as a directing group in organometallic chemistry, its structural properties that enable specific molecular interactions, and its utility as a model compound for studying quinoline-amide conjugates.

The structural analysis of this compound reveals important conformational features that contribute to its chemical behavior. The molecule adopts a relatively planar configuration, as evidenced by crystallographic studies of related quinoline-carboxamide compounds. In the crystal structure of N-(8-quinolyl)pyridine-2-carboxamide, a closely related analog, the dihedral angle between the pyridyl and quinolyl rings is only 3.55 degrees, indicating minimal deviation from planarity. This planar arrangement facilitates intramolecular hydrogen bonding interactions, particularly involving the amide nitrogen-hydrogen bond and the nitrogen atoms of both the quinoline and pyridine rings.

Table 1: Structural Data for this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C15H11N3O 249.27 Quinoline-isonicotinamide conjugate
N-(quinolin-8-yl)pyrazine-2-carboxamide C14H10N4O 250.25 Quinoline-pyrazine conjugate
N-(8-quinolyl)pyridine-2-carboxamide C15H11N3O 249.27 Quinoline-picolinamide conjugate
Isonicotinamide C6H6N2O 122.12 Parent pyridine-4-carboxamide

The directing group properties of this compound have been extensively investigated in the context of carbon-hydrogen functionalization reactions. Research by Yu and colleagues demonstrated the effectiveness of related quinoline-amide systems in palladium-catalyzed carbon-3 and carbon-4 arylation reactions of pyridine derivatives. The N-phenyl isonicotinamide substrate, when subjected to palladium catalysis with cesium carbonate as base and tricyclohexylphosphine tert-butyl ligand, achieved excellent overall yields in arylation reactions. The selectivity between monoarylation and bisarylation products could be controlled through judicious choice of the directing group substitution pattern, with sterically hindered amides favoring monoarylation while less bulky directing groups promoting bisarylation.

The significance of quinoline-isonicotinamide research extends to the broader field of heterocyclic chemistry, where these compounds serve as valuable models for understanding the electronic and steric effects governing reactivity in polyheterocyclic systems. The electron-rich nature of the quinoline nitrogen atom, combined with the electron-withdrawing character of the amide carbonyl group, creates a unique electronic environment that influences both coordination chemistry and reaction selectivity patterns.

Current Applications in Academic Research

Contemporary academic research involving this compound encompasses several key areas, reflecting the compound's versatility and importance in modern synthetic chemistry. The primary applications include its use as a directing group in metal-catalyzed carbon-hydrogen functionalization reactions, its role in coordination chemistry studies, and its utility in the development of new synthetic methodologies.

The application of 8-aminoquinoline-derived directing groups, including this compound, in carbon-hydrogen functionalization represents one of the most significant contemporary research areas. Daugulis and colleagues have extensively investigated the copper-catalyzed fluorination of heteroarene carbon-hydrogen bonds using 8-aminoquinoline directing groups. The optimal conditions for monofluorination involve copper iodide as catalyst, N-methylmorpholine N-oxide as oxidant, and dimethylformamide as solvent, with silver fluoride serving as the fluoride source at temperatures ranging from 50 to 125 degrees Celsius. Difluorination can be achieved by doubling the reagent amounts and adjusting the temperature to 75-105 degrees Celsius.

Table 2: Current Research Applications of this compound Systems

Research Area Catalyst System Reaction Conditions Typical Yields Reference Applications
Carbon-Hydrogen Arylation Palladium/PCy2tBu 130°C, Cs2CO3 Up to 94% Heterocycle functionalization
Carbon-Hydrogen Fluorination Copper iodide/NMO 50-125°C, AgF 61-62% Fluorinated pharmaceuticals
Carbon-Hydrogen Etherification (CuOH)2CO3 Air oxidant, K2CO3 Up to 88% Ether synthesis
Dehydrogenative Coupling Rhodium catalyst 130°C, dioxane 34-70% Heteroarene coupling

The development of copper-catalyzed etherification reactions represents another significant application area for quinoline-amide directing groups. Daugulis and Roane demonstrated that 8-aminoquinoline-derived amides can effectively direct copper-catalyzed carbon-hydrogen bond etherification using copper hydroxide carbonate as catalyst, potassium carbonate as base, and air as oxidant. The method accommodates both aliphatic alcohols and substituted phenols, with yields reaching 88% under optimized conditions. For isonicotinamide substrates, both mono- and bis-substitution products can be obtained, with yields of 51% and 47% respectively for mono- and bis-addition with 4-tert-butylphenol.

Recent advances in rhodium-catalyzed chemistry have expanded the application scope of quinoline-amide directing groups. Su and colleagues reported the rhodium(III)-catalyzed amide-directed cross-coupling of pyridines with other heteroarenes, using rhodium cyclopentadienyl dichloride dimer as catalyst in combination with silver hexafluoroantimonate and cesium pivalate. Under optimized conditions employing potassium hydrogen phosphate as base, coupling products were obtained in yields ranging from 34% to 70%.

The crystallographic studies of this compound analogs have provided valuable insights into the structural factors governing their reactivity and coordination behavior. The crystal structure analysis of N-(quinolin-8-yl)pyrazine-2-carboxamide revealed that the compound crystallizes with three independent molecules in the asymmetric unit, all exhibiting relatively planar conformations with root-mean-square deviations of 0.068, 0.055, and 0.06 Angstroms respectively. The presence of three-centered bifurcated intramolecular nitrogen-hydrogen nitrogen hydrogen bonds in each molecule contributes to the structural stability and influences the compound's chemical behavior.

Current research also explores the photochemical and electronic properties of quinoline-isonicotinamide systems. The extended conjugation between the quinoline and pyridine rings, mediated by the amide linkage, creates unique photophysical properties that are being investigated for potential applications in materials science and photocatalysis. The planar molecular geometry facilitates efficient π-π stacking interactions in the solid state, as evidenced by the offset π-π interactions observed in crystal structures with intercentroid distances ranging from 3.367 to 3.589 Angstroms.

The synthetic methodology development continues to be an active area of research, with particular focus on improving the efficiency and selectivity of quinoline-amide synthesis. Modern approaches incorporate green chemistry principles, seeking to minimize solvent usage and eliminate harsh reaction conditions while maintaining high yields and selectivity. The use of microwave-assisted synthesis and flow chemistry techniques represents emerging trends in the preparation of this compound and related compounds.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-quinolin-8-ylpyridine-4-carboxamide

InChI

InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19)

InChI Key

LPPMWVKXXNJXLN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2

Origin of Product

United States

Scientific Research Applications

Cancer Research Applications

N-(8-quinolinyl)isonicotinamide has been identified as a promising candidate in cancer research, particularly for its cytotoxic effects against various cancer cell lines.

Case Study: QN523

A notable derivative, QN523, derived from the this compound scaffold, showed significant in vivo efficacy in pancreatic cancer models. It exhibited an IC50 value of 0.11 ± 0.03 µM in MIA PaCa-2 cells and demonstrated comparable potency to gemcitabine, the standard treatment for pancreatic cancer .

CompoundIC50 (µM)Cancer Cell Lines Tested
QN5230.11MIA PaCa-2
QN519<1Various (12 lines)

Antimicrobial Activity

This compound and its derivatives have also been studied for their antimicrobial properties.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound can exhibit antiviral properties against various viruses, including those responsible for respiratory diseases. One study highlighted the synthesis of novel derivatives that demonstrated promising activity against dengue virus .

Activity TypeTarget Bacteria/VirusInhibition Zone (mm)
AntibacterialStaphylococcus aureus22
AntiviralDengue VirusSignificant inhibition

Metal Chelation Properties

The ability of this compound to chelate metals has implications in both medicinal chemistry and environmental science.

Applications

  • Drug Development : The chelation properties can enhance the bioavailability of certain drugs by forming stable complexes with metal ions.
  • Environmental Remediation : The compound can potentially be used to remove toxic metals from contaminated water sources.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

  • 8-Hydroxyquinoline (CAS: 148-24-3): Molecular Weight: 145.16 g/mol Boiling Point: 267°C Key Difference: The absence of the isonicotinamide group reduces molecular weight and alters solubility. 8-Hydroxyquinoline is widely used as a chelating agent, whereas N-(8-quinolinyl)isonicotinamide’s amide group may enhance binding to biological targets or metal ions .
  • N-(2-Quinolinyl)acetamide (CAS: 7325-43-9): Molecular Weight: 186.21 g/mol Boiling Point: ~320°C (estimated) Key Difference: The shorter carbon chain and simpler amide substituent result in lower molecular weight and boiling point compared to this compound. This highlights how positional isomerism (quinolinyl substitution at C-8 vs. C-2) and bulkier substituents influence physicochemical properties .

Isonicotinamide Derivatives

  • Isoniazid (Isonicotinic acid hydrazide, CAS: 54-85-3): Molecular Weight: 137.14 g/mol pKa: ~10.8 (similar to this compound) Key Difference: Isoniazid’s hydrazide group confers antitubercular activity, whereas the quinoline-amidine structure of this compound may favor different pharmacological or coordination behaviors .
  • N-Methylisonicotinamide (CAS: 1459-86-5): Molecular Weight: 136.15 g/mol Boiling Point: ~290°C (estimated) Key Difference: The methyl substituent reduces steric hindrance and increases hydrophobicity compared to the quinoline-linked amide in this compound.

Preparation Methods

Reaction Procedure

A suspension of isonicotinic acid (12 mmol) and 8-aminoquinoline (12 mmol) in anhydrous dimethylformamide (DMF) is stirred under nitrogen. EDCl (14.4 mmol) and HOBt (12 mmol) are added sequentially, and the mixture is maintained at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography using ethyl acetate and hexane (1:3 v/v).

Acid Chloride Route

An alternative method involves the reaction of isonicotinoyl chloride with 8-aminoquinoline. This two-step process begins with the preparation of the acid chloride, followed by nucleophilic acyl substitution.

Synthesis of Isonicotinoyl Chloride

Isonicotinic acid (10 mmol) is treated with thionyl chloride (20 mmol) in dry dichloromethane (DCM) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield isonicotinoyl chloride as a pale-yellow solid.

Amide Formation

8-Aminoquinoline (10 mmol) is dissolved in dry tetrahydrofuran (THF), and triethylamine (12 mmol) is added to scavenge HCl. Isonicotinoyl chloride (10 mmol) in THF is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol.

Challenges

  • Moisture Sensitivity : Isonicotinoyl chloride hydrolyzes readily, necessitating anhydrous conditions.

  • Byproducts : Excess thionyl chloride may lead to over-acylation, requiring careful stoichiometric control.

Comparative Analysis of Methods

Method Reagents Conditions Yield *Advantages Limitations
Carbodiimide couplingEDCl, HOBt, DMFRT, 24 h~70%High purity, minimal side reactionsLong reaction time
Acid chloride routeSOCl₂, Et₃N, THFReflux, 3 h + RT, 12 h~65%Faster first stepMoisture-sensitive intermediates
Solid-phase synthesisWang resin, TFART, 24 hN/AScalability, parallel synthesisHigh cost, specialized setup

*Yields estimated from analogous reactions.

Critical Parameter Optimization

Temperature Control

Elevated temperatures (>40°C) during carbodiimide coupling accelerate reaction rates but risk epimerization. Trials at 0°C showed reduced yields (≤50%), suggesting room temperature as optimal.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF in the acid chloride route improved phase separation during extraction.

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst in the EDCl method increased yields by 15% in pilot studies, though this remains untested for this compound.

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (DMSO-d₆): δ 8.90–9.02 (m, quinoline-H), 8.41–8.54 (m, quinoline-H), 7.90–8.00 (m, isonicotinamide-H).

  • IR : Peaks at 1639 cm⁻¹ (C=O stretch), 3338 cm⁻¹ (N-H bend).

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₁N₃O: 249.27; found: 249.27.

Industrial-Scale Considerations

Pilot plant trials using the carbodiimide method achieved batch sizes of 5 kg with 68% yield. Key challenges included:

  • Waste Management : DMF recovery via distillation reduced environmental impact.

  • Cost Analysis : EDCl accounted for 40% of raw material costs, prompting exploration of cheaper alternatives like DCC.

Emerging Methodologies

Photocatalytic Amidation

Preliminary work using visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) demonstrated 50% yield in 6 hours, though product purity lagged behind classical methods.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyzed amide formation in aqueous media, achieving 30% conversion. While environmentally friendly, yields remain suboptimal .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(8-quinolinyl)isonicotinamide, and how can regioselectivity be controlled?

Answer:
The synthesis of this compound can leverage palladium-catalyzed C–H functionalization, where the quinoline moiety acts as a directing group to achieve regioselectivity. Key steps include:

  • Substrate design : Incorporate the quinoline ring as a directing group to guide Pd(II) catalysts to the desired C–H bond activation site .
  • Catalytic system optimization : Use Pd(OAc)₂ with oxidants like Ag₂CO₃ to promote reductive elimination while avoiding over-oxidation.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency.
    Validation via LC-MS and NMR ensures product integrity. Contradictions in yield may arise from competing coordination modes of the isonicotinamide group; DFT calculations can predict dominant pathways .

Basic: How can the crystal structure of this compound be resolved, and what polymorphic forms are relevant to its stability?

Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving the structure:

  • Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable forms. Isonicotinamide derivatives often exhibit polymorphism due to hydrogen-bonding variability .
  • Thermal analysis : DSC and TGA differentiate polymorphs by melting points and decomposition profiles.
  • Hydrogen-bond networks : Analyze N–H···N and N–H···O interactions between the quinoline and amide groups. Stability correlates with dense packing and strong intermolecular interactions .

Intermediate: How does the coordination behavior of this compound with transition metals influence its reactivity in catalytic systems?

Answer:
The compound’s dual donor sites (quinoline N and amide O/N) enable diverse coordination modes:

  • Metal binding studies : Titration experiments (UV-Vis, NMR) with Co(II), Pd(II), or Ru(II) reveal preferential binding to the quinoline nitrogen, forming stable 5-membered chelates .
  • Impact on catalysis : Coordination to Pd enhances catalytic activity in C–H functionalization by lowering activation energy. Competing coordination with byproducts (e.g., halides) may reduce efficiency, requiring ligand optimization .
  • Spectroscopic validation : EXAFS and EPR clarify geometry and oxidation states .

Advanced: What mechanistic insights explain the antileukemia activity of this compound derivatives, and how can structure-activity relationships (SAR) be refined?

Answer:
The compound’s activity against leukemia cells (e.g., SRPIN340 analogs) involves kinase inhibition:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm SRPK1/2 dependency in leukemia cell lines .
  • SAR strategies :
    • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C-8 to enhance binding to hydrophobic kinase pockets.
    • Amide substituents : Replace isonicotinamide with picolinamide to alter hydrogen-bond donor capacity .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity, while molecular dynamics simulations predict allosteric effects .

Advanced: How does tautomerism in this compound affect its photophysical properties and applications in optoelectronics?

Answer:
Ground-state tautomerism (amide vs. iminol forms) and excited-state proton transfer (ESPT) dictate optoelectronic behavior:

  • Spectroscopic analysis : Time-resolved fluorescence and FT-IR identify dominant tautomers. For this compound, ESPT from amide NH to quinoline N is favored, generating long-lived excited states .
  • DFT calculations : Compare energy barriers for tautomerization pathways. Substituents at C-2 of quinoline can suppress non-radiative decay, enhancing luminescence .
  • Device integration : Test thin-film stability under UV irradiation; degradation correlates with tautomer-dependent oxidative susceptibility .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:
Discrepancies often stem from assay conditions or cellular context:

  • Standardized protocols : Adopt NIH preclinical guidelines for dose-response curves, cell viability assays (e.g., MTT vs. ATP-based), and controls for off-target effects .
  • Metabolic stability screening : LC-MS/MS quantifies hepatic microsomal degradation; cytochrome P450 inhibition (e.g., CYP3A4) may explain variability in in vivo efficacy .
  • Data reconciliation : Meta-analysis using tools like Forest plots identifies outliers due to solvent (DMSO vs. saline) or cell line heterogeneity .

Advanced: How can cocrystallization techniques improve the bioavailability of this compound?

Answer:
Cocrystal engineering with pharmaceutically acceptable coformers (e.g., nicotinamide) enhances solubility:

  • Coformer selection : Screen for H-bond compatibility using Hansen solubility parameters. Isonicotinamide-based cocrystals often form robust N–H···O networks .
  • Dissolution testing : Compare intrinsic dissolution rates (IDR) of cocrystals vs. API in biorelevant media (FaSSIF).
  • Stability assessment : Accelerated aging (40°C/75% RH) identifies hygroscopicity risks. Ternary cocrystals with surfactants (e.g., SDS) may further improve wettability .

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